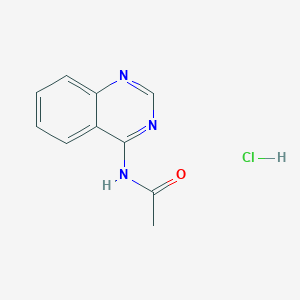

N-quinazolin-4-ylacetamide;hydrochloride

Description

Significance of the Quinazoline (B50416) Ring System in Drug Discovery

The quinazoline ring system is often referred to as a "privileged scaffold" in medicinal chemistry. ekb.egnih.gov This term reflects its ability to serve as a versatile template for the design of ligands that can bind to a diverse array of biological receptors and enzymes with high affinity. ekb.egnih.gov The fusion of a benzene (B151609) and a pyrimidine (B1678525) ring creates a unique electronic and structural environment that is conducive to potent and selective biological activity. nih.govresearchgate.net The arrangement of nitrogen atoms in the pyrimidine ring allows for critical hydrogen bonding interactions, which are fundamental to molecular recognition at biological targets. nih.gov

The rigid, planar nature of the quinazoline core provides a defined orientation for substituents, enabling chemists to precisely tailor the molecule's properties to achieve optimal target engagement. nih.govekb.eg The stability of the ring system, coupled with the potential for functionalization at multiple positions (notably positions 2, 3, and 4), offers a robust platform for developing extensive libraries of compounds for screening and optimization. ekb.egnih.gov This structural adaptability has been instrumental in the successful development of numerous therapeutic agents. nih.govekb.eg

Broad Pharmacological Spectrum of Quinazoline Derivatives

The structural versatility of the quinazoline nucleus has given rise to a vast number of derivatives with an exceptionally broad range of pharmacological activities. nih.govresearchgate.netnih.gov These compounds have been investigated for their potential to treat a wide variety of diseases, demonstrating the scaffold's significant therapeutic potential. nih.govresearchgate.netnih.gov

Quinazoline derivatives have been shown to exhibit activities including, but not limited to:

Anticancer: This is perhaps the most prominent area of quinazoline research. Many derivatives function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell signaling. nih.govnih.gov

Antimicrobial: Researchers have developed quinazoline-based compounds with significant antibacterial, antifungal, and antiviral properties. researchgate.netnih.govnih.gov

Anti-inflammatory: Certain quinazoline derivatives have demonstrated the ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). nih.govnih.gov

Anticonvulsant: The scaffold has been utilized to create agents with activity against convulsions, highlighting its potential for treating central nervous system disorders. nih.govekb.egnih.gov

Antihypertensive: Some of the earliest successful drugs based on this scaffold were developed to treat high blood pressure. nih.govekb.eg

Antidiabetic: More recent research has explored quinazoline derivatives as potential agents for managing diabetes, for instance, through the inhibition of enzymes like α-glucosidase. nih.govnih.gov

The following table summarizes the diverse pharmacological activities attributed to the quinazoline scaffold.

| Pharmacological Activity | Examples of Molecular Targets or Mechanisms |

| Anticancer | EGFR Tyrosine Kinase, PARP-1, Topoisomerase-2 |

| Antimicrobial | Mycobacterium tuberculosis bd-oxidase, DNA Gyrase |

| Anti-inflammatory | Cyclooxygenase (COX) Enzymes |

| Anticonvulsant | Modulation of CNS receptors |

| Antidiabetic | α-glucosidase Inhibition |

| Antihypertensive | α1-Adrenergic Receptor Blockade |

Research Trajectory of N-quinazolin-4-ylacetamide and Related Analogs

The specific compound, N-quinazolin-4-ylacetamide;hydrochloride, belongs to a class of quinazoline derivatives that have been a subject of targeted research. The core structure features an acetamide (B32628) group linked to the nitrogen at the 4-position of the quinazoline ring. The hydrochloride salt form is typically used to improve the compound's solubility and stability for research purposes.

The research into N-quinazolin-4-ylacetamide and its analogs has been focused on synthesizing new derivatives and evaluating their biological activities against various therapeutic targets. Structure-activity relationship (SAR) studies are central to this research, where systematic modifications are made to the molecule to understand how structural changes influence biological effects. nih.govresearchgate.net

One notable area of investigation involves the synthesis of (4-oxoquinazolin-3(4H)-yl)acetamide derivatives as potential inhibitors of enzymes crucial for bacterial survival. For example, a study focused on creating inhibitors for cytochrome bd oxidase in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In this research, specific derivatives were synthesized and tested for their ability to inhibit bacterial growth, particularly in combination with other known inhibitors. nih.gov

Another line of research has explored the synthesis of quinazolinone-acetamide conjugates for different therapeutic applications. For instance, novel quinazolinone-1,2,3-triazole-acetamide conjugates have been synthesized and evaluated as potent α-glucosidase inhibitors, which are relevant for the treatment of diabetes. nih.gov Kinetic studies of the most potent compounds from this series revealed a competitive mode of enzyme inhibition. nih.gov

Furthermore, the acetamide moiety has been incorporated into more complex quinazolinone structures to target other diseases. Research into novel quinazolinone derivatives as PARP-1 inhibitors for cancer therapy has been conducted, where the quinazolinone scaffold acts as a bioisostere for other known inhibitor cores. nih.gov Additionally, quinazolinones conjugated with indole (B1671886) acetamide have been designed as selective COX-2 inhibitors with anti-inflammatory and potential anticancer activities. nih.gov

The table below presents selected research findings on analogs related to N-quinazolin-4-ylacetamide.

| Compound Class | Target/Application | Key Findings |

| (4-oxoquinazoline-3(4H)-yl)acetamide derivatives | Mycobacterium tuberculosis bd oxidase inhibition | Identified molecules that inhibit a mutant strain with MICs of 8 and 16 μM and show synergism with a known bc₁ complex inhibitor. nih.gov |

| Quinazolinone-1,2,3-triazole-acetamide conjugates | α-glucosidase inhibition (antidiabetic) | The most potent compound showed competitive inhibition with a Ki value of 4.8 μM. nih.gov |

| Quinazolinone-based PARP-1 inhibitors | PARP-1 inhibition (anticancer) | A synthesized compound showed inhibitory activity (IC₅₀ = 30.38 nM) comparable to the reference drug Olaparib. nih.gov |

| Quinazolinones conjugated with indole acetamide | COX-2 inhibition (anti-inflammatory) | A synthesized compound showed anticancer activity in HCT116, HT29, and HCA7 cell lines. nih.gov |

The research trajectory for N-quinazolin-4-ylacetamide and its analogs continues to expand, driven by the proven versatility of the quinazoline scaffold. These studies underscore the importance of this chemical class in the ongoing search for new and more effective medicines.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-quinazolin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O.ClH/c1-7(14)13-10-8-4-2-3-5-9(8)11-6-12-10;/h2-6H,1H3,(H,11,12,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXJDGKQVWEQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=NC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Quinazolin 4 Ylacetamide

General Synthetic Routes to the Quinazoline (B50416) Core

The quinazoline skeleton is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. nih.gov A multitude of synthetic strategies have been developed to construct this important framework, often starting from readily available aniline-derived precursors.

Quinazolin-4(3H)-ones are common precursors to 4-substituted quinazolines, including N-quinazolin-4-ylacetamide. One of the most traditional and widely used methods for synthesizing the quinazolinone ring is the Niementowski reaction, which involves heating anthranilic acid with an excess of formamide. generis-publishing.com Modifications of this approach have led to significantly improved yields, with some methods achieving up to 96% yield by optimizing the reaction temperature and reactant ratios. generis-publishing.com

Another highly utilized pathway begins with the acylation of anthranilic acid using acyl chlorides, followed by cyclization with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. researchgate.net This intermediate can then be treated with various amines to yield the desired quinazolinone derivatives. researchgate.net For instance, reaction with hydrazine (B178648) hydrate (B1144303) can produce 3-amino-quinazolin-4-ones. nih.gov

Modern synthetic chemistry has introduced numerous metal-catalyzed approaches. Palladium-catalyzed intramolecular C(sp²)–H carboxamidation of N-arylamidines provides a step-efficient route to 2-substituted quinazolin-4(3H)-ones. ucdavis.edu Copper-catalyzed reactions have also proven effective, such as the coupling of 2-halobenzamides with nitriles or the radical methylation/amination/oxidation cascade using dicumyl peroxide. organic-chemistry.org

The table below summarizes several established methods for the synthesis of the quinazolinone core.

Table 1: Established Synthetic Routes to Quinazolinone Core

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Anthranilic acid, Formamide | Heat (130-135 °C) | Quinazolin-4-one | up to 96% | generis-publishing.com |

| Anthranilic acid, Acyl chloride, Amine | 1. Acylation 2. Acetic anhydride 3. Amine | 2,3-Disubstituted quinazolin-4-one | Varies | researchgate.net |

| N-Arylamidines | Pd(OAc)₂, CuO, CO | 2-Aryl(alkyl)quinazolin-4(3H)-ones | Good | ucdavis.edu |

| 2-Halobenzamides, Nitriles | Cu catalyst, tBuOK | Quinazolin-4(3H)-ones | Good | organic-chemistry.org |

| Isatins, Amidine hydrochlorides | t-BuOOH, K₃PO₄, room temp. | Functionalized quinazolin-4(3H)-ones | Good | organic-chemistry.org |

Optimizing reaction conditions is crucial for achieving high yields and minimizing byproducts in the synthesis of quinazoline intermediates. For instance, in the synthesis of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide (B116534) and benzyl (B1604629) alcohol, an efficient and environmentally friendly pathway was developed using oxygen as a green oxidant and t-BuONa as a base at 120°C, yielding up to 84% of the product without the need for transition-metal catalysts. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. The synthesis of quinazolinones from benzyl alcohol and aminobenzamide derivatives has been improved using microwave irradiation at 400 W and 80°C, with tert-butyl peroxide as an oxidant. nih.gov Similarly, metal-free, four-component reactions of anilines, aromatic aldehydes, and ammonium (B1175870) iodide have been developed to construct the quinazoline ring through direct functionalization of the C-H bond ortho to the amino group. rsc.org

Catalyst selection also plays a pivotal role. The use of a heterogeneous cobalt zeolite imidazolate framework (ZIF-67) has been shown to be effective for the cyclization of benzylamines with 2-aminobenzoketones, with the catalyst being recyclable without significant loss of potency. nih.gov The optimization of catalyst concentration, temperature, and atmosphere (e.g., the requirement of atmospheric oxygen for oxidative dehydrogenation) are key factors in maximizing product yield. generis-publishing.com

Table 2: Examples of Optimized Conditions for Quinazoline Synthesis

| Starting Materials | Catalyst/Reagents | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide, Benzyl alcohol | t-BuONa, O₂ (oxidant) | 120 °C, 24 h | Transition-metal-free | nih.gov |

| 2-Aminobenzylamines, Alcohols | α-MnO₂ | TBHP (oxidant), Chlorobenzene | Robust and reusable catalyst | researchgate.net |

| 2-Aminobenzylamines, 2-Aminobenzyl alcohols, Aldehydes | CuCl/DABCO/4-HO-TEMPO | O₂ (oxidant) | Aerobic oxidative synthesis | nih.gov |

| 2-Aminobenzoketones, Benzylamines | ZIF-67 (Cobalt framework) | TBHP (oxidant), Toluene, 80 °C | Recyclable heterogeneous catalyst | nih.gov |

| Anilines, Aromatic aldehydes, Ammonium iodide | None (Metal-free) | Heat | Four-component reaction | rsc.org |

Synthesis of N-Acyl Quinazoline Derivatives

Once the quinazoline core is established, the next critical step is the introduction of the N-acyl group, specifically the acetamide (B32628) moiety, at the 4-position of the ring.

The most common strategy for introducing an acetamide linkage at the C4 position involves the nucleophilic substitution of a suitable leaving group, typically a halogen, on a 4-substituted quinazoline precursor. The key intermediate for this process is often 4-chloroquinazoline (B184009), which can be synthesized from the corresponding quinazolin-4(3H)-one.

The general pathway involves:

Synthesis of Quinazolin-4(3H)-one: As described in section 2.1.1.

Chlorination: Conversion of the quinazolin-4(3H)-one to 4-chloroquinazoline, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Amination/Acetylation: Reaction of 4-chloroquinazoline with an amine to form a 4-aminoquinazoline derivative, followed by acetylation, or direct reaction with acetamide or a protected acetamide equivalent. Electron-rich amines readily react with 4-chloroquinazolines to yield 4-aminoquinazolines. nih.gov

An alternative approach involves the direct acylation of 4-aminoquinazoline. This precursor can be synthesized through various methods, including direct amination or metal-catalyzed approaches. researchgate.net Once obtained, 4-aminoquinazoline can be acylated using acetyl chloride or acetic anhydride to yield N-(quinazolin-4-yl)acetamide.

A study on the synthesis of (4-oxoquinazoline-3(4H)-yl)acetamide derivatives involved the reaction of a 3-amino-quinazolin-4-one with chloroacetyl chloride, followed by further substitution. nih.gov While the substitution is at the N3 position, the chemistry of forming the acetamide linkage is analogous.

The versatility of the quinazoline scaffold is greatly enhanced by the ability to introduce and modify substituents on the acetamide side chain. A common strategy is to use a reactive haloacetamide derivative, such as 2-chloro-N-(substituted)acetamide, which can be coupled with a quinazoline precursor.

For example, 2-mercapto-3-phenylquinazolinone can be alkylated with 2-chloro-N-(substituted)acetamide derivatives to attach the acetamide moiety via a thioether linkage. ekb.eg This approach allows for a wide variety of substituents on the acetamide nitrogen by starting with different N-substituted chloroacetamides.

Further modification of a pre-formed acetamide derivative is also possible. A study demonstrated the coupling of a chloroacetamide derivative of an oxadiazole with various mercapto compounds (thiophenols, mercaptobenzothiazoles) via S-alkylation. ekb.egekb.eg This type of post-synthesis modification can be applied to a quinazoline-linked chloroacetamide, providing a route to a library of diverse compounds.

Table 3: Strategies for Acetamide Derivatization

| Precursor | Reagent | Reaction Type | Product Feature | Reference |

|---|---|---|---|---|

| 2-Mercapto-3-phenylquinazolinone | 2-Chloro-N-(aryl)acetamide | S-alkylation | Aryl-substituted acetamide linked via thioether | ekb.eg |

| 2-Chloro-N-(quinazolin-X-yl)acetamide | Thiophenol or other mercaptans | S-alkylation | Functionalization of the acetamide methylene (B1212753) group | ekb.egekb.eg |

| 3-Amino-quinazolin-4-one | Chloroacetyl chloride | N-acylation | Forms a (4-oxoquinazolin-3-yl)acetamide scaffold | nih.gov |

| 4-Aminoquinazoline | Acetyl chloride / Acetic anhydride | N-acylation | Forms N-(quinazolin-4-yl)acetamide | researchgate.net |

Advanced Derivatization Strategies

Beyond simple substitutions, advanced strategies are employed to create more complex and novel N-quinazolin-4-ylacetamide analogues. These methods include multi-component reactions and the construction of hybrid molecules containing other pharmacologically relevant scaffolds.

One such advanced strategy is the use of 1,3-dipolar cycloaddition. For instance, an N-propargylquinazolin-4(3H)-one can serve as a dipolarophile in a reaction with arylnitriloxides to generate novel quinazolinone-isoxazole hybrids. nih.gov This demonstrates how the quinazoline core can be functionalized with reactive groups that can participate in complex cyclization reactions.

Another approach involves creating conjugates with other heterocyclic systems. Quinazolinone-1,2,3-triazole-acetamide conjugates have been synthesized and shown to possess significant biological activity. The synthesis typically involves click chemistry, where an azide-functionalized quinazoline is reacted with an alkyne-functionalized acetamide, or vice versa, to form the triazole linkage.

Furthermore, one-pot multi-component reactions are being developed for the efficient synthesis of complex quinazolinone derivatives. A research group developed a method using a water-soluble palladium catalyst to couple isatoic anhydride, benzyl alcohol, and an amine in a single flask, directly yielding complex quinazolinones and reducing waste. nih.gov Such strategies could be adapted to incorporate acetamide functionalities directly.

Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization is a prominent strategy in drug design that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activities. rsc.orgnih.gov The quinazoline nucleus is a versatile scaffold for such hybridization, and various studies have explored its combination with other heterocyclic rings to produce novel chemical entities. rsc.org While direct hybridization of N-quinazolin-4-ylacetamide is not extensively documented, the synthetic principles can be inferred from related quinazolinone derivatives.

A general approach to hybridization involves a precursor, 3-amino-2-substituted-quinazolin-4(3H)-one, which can be synthesized and then coupled with other heterocyclic moieties. For instance, the condensation of 3-amino-2-methylquinazolin-4(3H)-one with various aromatic aldehydes and thioglycolic acid can yield quinazolinone-thiazolidinone hybrids. researchgate.net This strategy suggests that if N-quinazolin-4-ylacetamide were derivatized to present a suitable functional group, it could undergo similar reactions.

Quinazolinone-Thiazolidinone Hybrids: One explored avenue is the fusion of the quinazolinone core with a thiazolidinone ring. researchgate.net For example, a series of quinazolinone-based 5-arylidene-2-((2-(2-methyl-4-oxoquinazolin-3-(4H)-yl)ethyl)amino)thiazol-4(5H)-ones has been synthesized by linking the two heterocyclic systems through an ethyl bridge. nih.gov This approach highlights the potential for creating hybrid structures with diverse biological properties.

Quinazolinone-Pyrazole Hybrids: The pyrazole (B372694) moiety is another heterocyclic system that has been successfully hybridized with the quinazolinone scaffold. Starting from 2-hydrazinylquinazolin-4(3H)-one, treatment with various carbonyl compounds can afford hydrazone derivatives. These intermediates can then be cyclized, for instance with a Vilsmeier-Haack reagent (DMF/POCl3), to form formyl-pyrazole derivatives attached to the quinazoline core. ijprajournal.com This methodology provides a pathway to novel quinazolinone-pyrazole hybrids.

Quinazolinone-Triazole-Acetamide Conjugates: Researchers have also designed and synthesized hybrids of quinazolinone-1,2,3-triazole-acetamide. These conjugates have shown significant inhibitory activity against certain enzymes, indicating the potential of this hybridization strategy in developing new therapeutic agents. nih.gov The synthesis of these molecules underscores the modular nature of quinazoline derivatization, where different heterocyclic and functional groups can be combined to achieve desired properties. researchgate.net

Table 1: Examples of Hybridization Strategies with Quinazolinone Scaffolds

| Starting Quinazolinone Derivative | Reactant/Reagent | Resulting Hybrid Scaffold | Reference |

|---|---|---|---|

| 3-Amino-2-methylquinazolin-4(3H)-one | Aromatic aldehydes, Thioglycolic acid | Quinazolinone-Thiazolidinone | researchgate.net |

| 2-Hydrazinylquinazolin-4(3H)-one | Carbonyl compounds, DMF/POCl₃ | Quinazolinone-Pyrazole | ijprajournal.com |

| 3-Amino-2-phenylquinazolin-4(3H)-one | Substituted aromatic aldehydes | Quinazolinone-Hydrazone | rsc.org |

| N/A | N/A | Quinazolinone-1,2,3-triazole-acetamide | researchgate.netnih.gov |

This table presents examples of hybridization based on related quinazolinone structures, illustrating potential synthetic routes for the derivatization of N-quinazolin-4-ylacetamide.

Design and Synthesis of Multi-Targeting Quinazoline Conjugates

The development of multi-targeting agents, which are single molecules designed to interact with multiple biological targets, is a contemporary approach in drug discovery. rsc.org The quinazoline scaffold is a privileged structure for the design of such multi-target-directed ligands. researchgate.net

The synthesis of multi-target quinazoline conjugates often involves the strategic combination of the quinazoline core with other pharmacophores known to interact with different biological targets. For example, a series of novel 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines were prepared from methyl 4-oxo-2-phenylquinazoline-3(4H)-carbthioimidate and 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones. researchgate.net These complex molecules, which are essentially conjugates of two quinazolinone-based structures, have been investigated for various biological activities. researchgate.net

A general synthetic pathway to such conjugates could start with the preparation of a functionalized quinazolinone intermediate. A plausible, though hypothetical, synthesis of the parent N-(4-oxoquinazolin-3(4H)-yl)acetamide involves the nucleophilic acylation of 3-aminoquinazolin-4(3H)-one with acetyl chloride. vulcanchem.com This intermediate, or a derivative thereof, could then be further elaborated. For instance, the acetamide group could potentially be modified or used as a handle to attach another pharmacophore, leading to a multi-target conjugate.

Table 2: Research Findings on Multi-Targeting Quinazoline Conjugates

| Conjugate Type | Synthetic Precursors | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Quinazolinone-carboxamidines | Methyl 4-oxo-2-phenylquinazoline-3(4H)-carbthioimidate, 3-(Substituted)-2-hydrazino-quinazoline-4(3H)-ones | Anti-HIV, Antitubercular, Antibacterial | researchgate.net |

| (4-oxoquinazoline-3(4H)-yl)acetamide derivatives | N/A | Antitubercular | nih.gov |

| Quinazolinone-thiazolidinone hybrids | 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one, Aromatic aldehydes, Thioglycolic acid | N/A | rsc.org |

This table summarizes findings on multi-target conjugates based on the broader quinazolinone scaffold, suggesting potential avenues for the development of conjugates from N-quinazolin-4-ylacetamide.

Structure Activity Relationship Sar Investigations of N Quinazolin 4 Ylacetamide Derivatives

Influence of Structural Modifications on Biological Potency and Selectivity

The biological activity of N-quinazolin-4-ylacetamide derivatives is highly sensitive to structural changes in both the core quinazoline (B50416) ring system and the acetamide (B32628) side chain. Researchers have systematically altered these components to map their contributions to potency and target selectivity.

Role of Substituents at the Quinazoline Ring Positions (e.g., C-2, C-3, C-4, C-6, C-7)

The substitution pattern on the quinazoline ring is a critical determinant of biological activity. Modifications at various positions can dramatically alter a compound's potency and selectivity.

C-2 Position: For quinazolin-4-one derivatives, introducing small lipophilic groups at the C-2 position can enhance activity. nih.gov In some series, 2-substituted-quinazolinones have shown potential as PARP inhibitors. semanticscholar.org The presence of methyl or thiol groups at this position has been noted as important for antimicrobial activities. nih.gov

C-4 Position: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for kinase inhibitors. nih.govnih.gov The nature of the group at this position is pivotal. For instance, substituting the C-4 position with an aminophenyl group is a requirement for certain tubulin polymerization inhibitors. nih.gov However, in other contexts, such as some topoisomerase inhibitors, substitution at C-4 has been found to decrease activity. nih.gov SAR studies have indicated that for some breast cancer resistance protein (BCRP) inhibitors, both meta and para substituents on an aniline (B41778) ring at the C-4 position are preferred. semanticscholar.org

C-6 and C-7 Positions: These positions are frequently modified to enhance potency. Electron-donating groups at the C-6 and C-7 positions, such as dimethoxy groups, are favored for potent inhibition of the epidermal growth factor receptor (EGFR). nih.gov The presence of bulky substituents at either C-6 or C-7 can also increase potency. mdpi.com For instance, attaching 2-substituted acetamido moieties at the C-6 position of a 4-anilino-quinazoline core has yielded derivatives with significant antiproliferative activity. mdpi.com Specifically, meta-bromoaniline derivatives showed greater activity than para-substituted ones, especially when paired with a piperidinyl group on the C-6 acetamide spacer. nih.gov In another series, a 4-methyl-piperazine-containing residue at the C-7 position resulted in high inhibitory activity toward EGFR. nih.gov

C-8 Position: Recent studies on quinazolin-4-ones as tankyrase inhibitors have shown that introducing larger substituents at the C-8 position can improve affinity and selectivity. Nitro- and diol-substituents at this position have been demonstrated to engage in new, favorable interactions within the enzyme's binding site. nih.gov

The following table summarizes the impact of various substituents on the activity of quinazoline derivatives based on available research.

| Position | Substituent Type | Effect on Activity | Target/Activity | Citation |

| C-2 | Electron-releasing group | Increased activity | Topoisomerase II inhibition | nih.gov |

| C-4 | Anilino group | Essential for activity | EGFR kinase inhibition | nih.gov |

| C-4 | Substitution | Decreased activity | Topoisomerase inhibition | nih.gov |

| C-6 | Electron-releasing fragment | Enhanced activity | General anticancer activity | nih.gov |

| C-6 | Acetamido moieties | Potent antiproliferative activity | Anticancer (HepG2, MCF-7) | mdpi.com |

| C-7 | 4-methyl-piperazine | High inhibitory activity | EGFR inhibition | nih.gov |

| C-8 | Nitro- and diol- groups | Improved affinity and selectivity | Tankyrase inhibition | nih.gov |

Conformation and Flexibility of the Acetamide Side Chain

The acetamide side chain, a defining feature of N-quinazolin-4-ylacetamide, plays a crucial role in interacting with biological targets. Its conformation, length, and flexibility are key parameters for optimization.

In a series of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides developed as vasopressin V1b receptor antagonists, the acetamide moiety was critical for achieving low nanomolar affinity. nih.gov For some kinase inhibitors, the length of the linker in the side chain is paramount. For example, in certain 4-anilino-quinazoline derivatives, a two-carbon bridge was found to be optimal, while a longer three-carbon alkyloxy linker was less potent due to an unfavorable binding mode. nih.gov Conversely, for other dual EGFR/HER2 inhibitors, a four-carbon chain linker was identified as the optimal length for the highest inhibitory activity. nih.gov

Adding flexibility to the side chain can also influence potency. The introduction of a rotatable bond next to the amide in some quinazolinone scaffolds was explored to enhance conformational freedom, which can impact potency and selectivity. Furthermore, research on related heterocyclic scaffolds has shown that N,N-disubstitution on a terminal acetamide group allows for the introduction of diverse chemical moieties without sacrificing binding affinity. wustl.edu

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological activity. For N-quinazolin-4-ylacetamide derivatives, several key features have been identified.

The quinazoline ring itself is a core requirement, often acting as a scaffold to correctly orient other functional groups. nih.gov For kinase inhibitors, the nitrogen atoms of the quinazoline ring are crucial. Specifically, the N-1 atom of the quinazoline ring often forms a key hydrogen bond with methionine residues in the ATP binding site of kinases like EGFR. nih.gov The N-3 atom can also participate in hydrogen bonding, sometimes through a water bridge, which contributes to a tighter binding conformation and increased potency. nih.gov

The general pharmacophoric model for many quinazoline-based kinase inhibitors includes:

A heterocyclic quinazoline core for binding to the hinge region of the kinase domain.

An anilino group at C-4 that occupies the ATP-binding pocket.

Substituents at C-6 and C-7 that can be modified to improve potency and selectivity by interacting with the solvent-exposed region. ekb.eg

Rational Design Principles for Activity Enhancement

Rational drug design leverages SAR data to create new derivatives with improved biological profiles. For N-quinazolin-4-ylacetamide and related compounds, several principles have proven effective.

One successful strategy is molecular hybridization , which combines the quinazoline scaffold with other known pharmacologically active moieties. For instance, quinazolin-4(3H)-one has been combined with hydrazone or 4-formylpyrazole moieties to create hybrid compounds with potent antimicrobial activity. This approach aims to produce innovative compounds with improved efficacy.

Another key principle involves the optimization of linkers and side chains . As discussed, modifying the length and flexibility of the acetamide side chain or other appended chains can significantly enhance activity. Systematic studies have shown that even small changes, such as varying the number of carbons in a linker, can lead to substantial differences in biological potency. nih.gov For example, a systematic SAR study on PI3K/HDAC dual inhibitors based on a 4-methyl quinazoline scaffold identified that linkers featuring alkyl and benzoyl groups led to favorable potencies.

The following table highlights IC50 values for selected quinazolinone derivatives, illustrating the impact of rational design on potency against various cancer cell lines.

| Compound | Description | Cell Line | IC50 (µM) | Citation |

| Compound 17 | Quinazolin-4-one derivative | MCF-7 | 0.06 | nih.gov |

| Compound 17 | Quinazolin-4-one derivative | A-549 | Submicromolar | nih.gov |

| Compound 20 | 4-anilino-quinazoline with piperidinyl acetamide at C-6 | MCF-7 | 3 | nih.gov |

| Compound 20 | 4-anilino-quinazoline with piperidinyl acetamide at C-6 | HepG2 | 12 | nih.gov |

These design principles, guided by extensive SAR investigations, continue to drive the development of novel N-quinazolin-4-ylacetamide derivatives with enhanced therapeutic potential.

Mechanistic Elucidation of N Quinazolin 4 Ylacetamide Action in in Vitro Systems

Identification of Molecular Targets and Associated Pathways

The quinazoline (B50416) scaffold is a well-established pharmacophore known to interact with a variety of molecular targets, primarily within the realm of protein kinases. nih.govmdpi.com These interactions are fundamental to the diverse biological activities reported for this class of compounds, including their significant potential as anticancer agents. nih.govnih.gov

The 4-aminoquinazoline core is a key structural feature that enables many derivatives to act as kinase inhibitors by competing with ATP for binding to the enzyme's active site. nih.govnih.gov This inhibitory action can disrupt cellular signaling pathways that are crucial for cell growth, proliferation, and survival.

Numerous 4-anilinoquinazoline (B1210976) derivatives have been developed as potent inhibitors of tyrosine kinase receptors such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govrsc.org These receptors are often overexpressed or mutated in various cancers, making them attractive therapeutic targets. For instance, a series of 4-anilinoquinazoline-acylamino derivatives were designed and synthesized as dual inhibitors of both EGFR and VEGFR-2, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the sub-micromolar range. nih.gov Specifically, compounds 15a and 15b from this series showed potent inhibition of EGFR with IC₅₀ values of 0.13 µM and 0.15 µM, respectively, and also inhibited VEGFR-2 with IC₅₀ values of 0.56 µM and 1.81 µM. nih.gov The general structure-activity relationship (SAR) for many quinazoline-based inhibitors indicates that the quinazoline N-1 and N-3 atoms are crucial for binding to the hinge region of the kinase domain. nih.gov

Table 1: Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives against Tyrosine Kinase Receptors

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| 15a | EGFR | 0.13 | nih.gov |

| VEGFR-2 | 0.56 | nih.gov | |

| 15b | EGFR | 0.15 | nih.gov |

| VEGFR-2 | 1.81 | nih.gov | |

| 15e | EGFR | 0.69 | nih.gov |

| VEGFR-2 | 0.87 | nih.gov |

This table presents data for compounds structurally related to N-quinazolin-4-ylacetamide;hydrochloride to illustrate the potential inhibitory profile of the quinazoline scaffold.

The Aurora kinase family, particularly Aurora Kinase A and B, are serine/threonine kinases that play essential roles in mitosis. Their overexpression is a common feature in many cancers, making them important targets for anticancer drug development. mdpi.commdpi.com Several 4-aminoquinazoline derivatives have been identified as inhibitors of Aurora kinases. nih.gov For example, two series of 4-aminoquinazoline-urea derivatives were synthesized and found to have significant antiproliferative activity, with some compounds being more potent against Aurora A kinase than the known inhibitor ZM447439. nih.gov Docking studies of these compounds revealed that they bind to the ATP-binding sites of both Aurora A and B. nih.gov While specific data for this compound is not available, the general activity of the 4-aminoquinazoline scaffold suggests potential for interaction with Aurora kinases.

The versatile quinazoline ring has been incorporated into inhibitors of a wide range of other enzyme systems. For instance, quinazolinone derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.govmdpi.com Novel 4-hydroxyquinazoline (B93491) derivatives have shown potent PARP1 inhibitory activity with IC₅₀ values in the nanomolar range. mdpi.com Additionally, quinazoline derivatives have been explored as inhibitors of carbonic anhydrase, dihydrofolate reductase (DHFR), and even viral proteases, although specific data for this compound in these systems is lacking. nih.gov

The inhibitory activity of quinazoline derivatives is primarily due to non-covalent interactions within the ATP-binding pocket of target kinases. Molecular docking studies of various 4-anilinoquinazoline derivatives have shown that the quinazoline ring system forms key hydrogen bonds with the hinge region of the kinase. nih.govnih.gov Specifically, the N-1 atom of the quinazoline ring often acts as a hydrogen bond acceptor from a backbone NH group of a methionine residue in the hinge region, while the N-3 atom can also be involved in hydrogen bonding. nih.gov The anilino group at the 4-position typically occupies a hydrophobic pocket, and substituents on this ring can form additional interactions that enhance binding affinity and selectivity. nih.gov While the acetamide (B32628) group at the 4-position of N-quinazolin-4-ylacetamide would present a different interaction profile compared to an anilino group, the core quinazoline scaffold would be expected to maintain its fundamental interactions with the kinase hinge region.

Kinase Inhibition Profiling

Cellular Responses and Modulations

The inhibition of key molecular targets by quinazoline derivatives leads to a variety of cellular responses. A common outcome of inhibiting growth factor receptors like EGFR and VEGFR-2, or cell cycle kinases like Aurora kinases, is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govrsc.org For example, a potent S-alkylated quinazolin-4(3H)-one derivative was shown to induce G1 phase cell cycle arrest and apoptosis in HCT-116 colon cancer cells. rsc.org Similarly, inhibition of Aurora kinases by quinazoline derivatives has been shown to suppress cell proliferation by arresting the cell cycle in mitosis, which subsequently leads to apoptosis. mdpi.com Other reported cellular effects of quinazoline derivatives include the inhibition of angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. nih.govnih.gov

Cell Proliferation Inhibition in Diverse Cancer Cell Lines

Quinazoline derivatives are well-documented for their potent antiproliferative effects across a variety of human cancer cell lines. nih.govmdpi.com The central quinazoline ring system serves as a versatile scaffold for the development of targeted anticancer agents. nih.gov Numerous studies have demonstrated that modifications at different positions of the quinazoline ring can significantly influence its cytotoxic potential. mdpi.com

Derivatives of 4-aminoquinazoline, to which N-quinazolin-4-ylacetamide belongs, have shown significant anticancer activity. nih.gov For instance, a series of 4-anilinoquinazoline derivatives bearing an amino acid moiety were synthesized and evaluated for their anticancer activity against the human hepatocellular carcinoma cell line HepG2. nih.gov One of the compounds in this series demonstrated moderate inhibitory activity with an IC50 value of 8.3 μM. nih.gov

Furthermore, novel quinazoline derivatives have been designed and synthesized to exhibit anticancer activity. One such compound, bearing a trifluoromethylphenyl group, showed potent inhibitory activity against MGC-803 cells with an IC50 of 0.85 μM. nih.gov The cytotoxic activities of quinazolinone Schiff base derivatives have also been measured on various breast cancer cell lines, including MCF-7 and MDA-MB-231, as well as normal cell lines like MCF-10A and WRL-68. nih.gov

In a study focused on quinazoline-based agents bearing triazole-acetamides, several compounds exhibited moderate to good anticancer potential against HCT-116, MCF-7, and HepG2 cell lines. nih.gov The most potent derivative against HCT-116 showed IC50 values of 10.72 and 5.33 μM after 48 and 72 hours of treatment, respectively. nih.gov Similarly, certain 2-substituted quinazolines have displayed remarkable antiproliferative profiles against a majority of tested cancer cell lines. mdpi.com

The table below summarizes the in vitro antiproliferative activity of various quinazoline derivatives that are structurally related to N-quinazolin-4-ylacetamide.

| Compound Type | Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline derivative | HepG2 (Hepatocellular Carcinoma) | 8.3 | nih.gov |

| 2-Phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine | MGC-803 (Gastric Cancer) | 0.85 | nih.gov |

| Quinazoline-oxymethyltriazole acetamide derivative | HCT-116 (Colon Carcinoma) | 5.33 (72h) | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | 7.94 (72h) | ||

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 (Breast Cancer) | 2.49 | mdpi.com |

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The anticancer effects of quinazoline derivatives are often mediated through the induction of cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov These compounds can interfere with various cellular processes, leading to programmed cell death.

One of the key mechanisms involves the targeting of signaling pathways that regulate cell survival and proliferation. For example, some 4-aminoquinazoline derivatives have been shown to inhibit the PI3K/Akt pathway, which is frequently overactivated in cancer. mdpi.com Inhibition of this pathway can lead to G1 cell cycle arrest and induce apoptosis through the mitochondrial-dependent pathway. mdpi.com

Studies on 4-anilinoquinazoline derivatives have revealed their ability to induce apoptosis by modulating the expression of Bcl-2 family proteins. nih.gov Specifically, these compounds can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm and subsequent activation of caspase-3, a key executioner of apoptosis. nih.gov

Flow cytometric analysis of cancer cells treated with certain quinazoline derivatives has shown a significant accumulation of cells in a specific phase of the cell cycle, indicating cell cycle arrest. For instance, some derivatives induce a G0/G1 phase arrest in a dose-dependent manner. nih.gov The induction of apoptosis is often confirmed by observing characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of horseshoe-shaped nuclei. nih.gov

| Compound Type | Mechanism | Observed Effects | Reference |

|---|---|---|---|

| 4-Aminoquinazoline derivatives | PI3K/Akt pathway inhibition | G1 cell cycle arrest, induction of mitochondrial-dependent apoptosis | mdpi.com |

| 4-Anilinoquinazoline derivatives | Modulation of Bcl-2 family proteins | Down-regulation of Bcl-2, up-regulation of Bax, decreased mitochondrial membrane potential, cytochrome c release, caspase-3 activation | nih.gov |

| Quinazoline-triazole acetamide derivatives | Induction of cell cycle arrest | G0/G1 phase arrest, cell shrinkage, chromatin condensation | nih.gov |

In Vitro Antimicrobial and Antiviral Mechanisms

In addition to their anticancer properties, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. nih.govnih.gov The versatile nature of the quinazoline scaffold allows for the development of agents targeting various pathogens. nih.govscielo.br

Antimicrobial Activity:

Numerous quinazolinone derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains. nih.govmdpi.comresearchgate.netnih.gov These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov For example, novel quinazolinone benzenesulfonamide (B165840) derivatives have been synthesized and screened for their antimicrobial potential, with some compounds showing significant inhibition zones and low minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Bacillus subtilis. nih.gov

The mechanism of antimicrobial action for some quinazolinone derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com The introduction of different substituents on the quinazoline ring can enhance the antimicrobial potency. For instance, compounds with a naphthyl radical or an amide group have shown pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. drugbank.com

Antiviral Activity:

The antiviral potential of quinazoline derivatives has been explored against several viruses. nih.gov A series of 2,4-disubstituted quinazoline derivatives were designed and evaluated for their activity against the influenza A virus, with some compounds showing potent inhibition at low micromolar concentrations. scielo.br The mechanism of action for some of these compounds involves the inhibition of viral RNA transcription and replication. scielo.br

More recently, quinazolin-4-one derivatives have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Certain compounds in this series exhibited superior inhibitory activity against SARS-CoV-2 Mpro and effectively inhibited viral replication in infected cells with low cytotoxicity. nih.gov

The table below provides a summary of the in vitro antimicrobial and antiviral activities of various quinazoline derivatives.

| Activity Type | Pathogen | Compound Type | Observed Effect/IC50/MIC | Reference |

|---|---|---|---|---|

| Antibacterial | S. aureus, B. subtilis | Quinazolinone benzenesulfonamides | MICs in the range of 0.31–5.0 µg/mL for the most active compound | nih.gov |

| Antibacterial | S. aureus, S. pneumoniae | Quinazolin-4(3H)-one derivatives | Bacteriostatic effect | drugbank.com |

| Antifungal | Various fungal strains | Quinazolin-4(3H)-one derivatives | Variable inhibitory effects | nih.gov |

| Antiviral | Influenza A virus | 2,4-Disubstituted quinazoline derivatives | IC50 in the low-micromole range (e.g., 1.29 μM) | scielo.br |

| Antiviral | SARS-CoV-2 | Quinazolin-4-one derivatives | Mpro inhibition (IC50 = 0.085 μM), antiviral activity (EC50 = 1.10 μM) | nih.gov |

Preclinical Efficacy Studies of N Quinazolin 4 Ylacetamide Derivatives

In Vitro Efficacy Assessments in Disease-Relevant Models

Antineoplastic Activity in Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HCT-116, HeLa, PC-3)

A substantial body of research has demonstrated the cytotoxic potential of N-quinazolin-4-ylacetamide derivatives against a panel of human cancer cell lines.

A novel series of quinazoline-based compounds bearing triazole-acetamides were evaluated for their in vitro cytotoxic activities against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines. nih.gov The results indicated moderate to good anticancer potential. nih.gov One of the most potent derivatives, compound 8a , displayed significant activity against HCT-116 with IC₅₀ values of 10.72 µM and 5.33 µM after 48 and 72 hours, respectively. nih.gov Against the HepG2 cell line, compound 8a also showed the best results with IC₅₀ values of 17.48 µM and 7.94 µM after 48 and 72 hours. nih.gov In the MCF-7 cell line, compound 8f was the most active after 48 hours (IC₅₀ = 21.29 µM), while compounds 8k (IC₅₀ = 11.32 µM) and 8a (IC₅₀ = 12.96 µM) were the most effective after 72 hours. nih.gov

Similarly, newly designed quinazolin-4(3H)-ones were assessed for their anticancer activity against HepG2, MCF-7, and HCT-116 cell lines. nih.gov One standout compound, 56 , exhibited a more potent IC₅₀ than the standard controls, doxorubicin (B1662922) and sorafenib (B1663141), against all tested cell lines. nih.gov Another derivative, 58 , also showed notable cytotoxic activity with IC₅₀ values of 3.74, 5.00, and 6.77 µM against HepG2, HCT-116, and MCF-7 cells, respectively. nih.gov Furthermore, quinazoline-N-4-fluorophenyl compounds were tested, with compound 45 showing activity against HepG-2 and HCT116 cells, having IC₅₀ values of 4.36 and 7.34 µM, respectively. nih.gov

In another study, quinazolin-4-one based glycosyl-1,2,3-triazoles with a free hydroxy sugar moiety (10-13 ) demonstrated excellent potency against the MCF-7 cancer cell line (IC₅₀ range = 5.70–8.10 µM). nih.gov These derivatives also showed superior potency against HCT-116 cells (IC₅₀ range = 2.90–6.40 µM). nih.gov

Other studies have explored derivatives against additional cell lines. For instance, certain neocryptolepine (B1663133) derivatives, which contain an indole-quinoline core, showed strong cytotoxicity against the A549 (lung) cell line, with IC₅₀ values as low as 0.197 µM. scienceopen.com A series of 1,3-thiazole derivatives incorporating a phenylacetamide moiety were tested against HeLa (cervical), A549, and U87 (glioblastoma) cells. ijcce.ac.ir Compound 8a in this series was the most active against HeLa cells, with an IC₅₀ of 1.3 µM. ijcce.ac.ir

Table 1: In Vitro Antineoplastic Activity of N-quinazolin-4-ylacetamide Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 8a | HCT-116 | 10.72 (48h), 5.33 (72h) | nih.gov |

| Derivative 8a | HepG2 | 17.48 (48h), 7.94 (72h) | nih.gov |

| Derivative 8a | MCF-7 | 12.96 (72h) | nih.gov |

| Derivative 8f | MCF-7 | 21.29 (48h) | nih.gov |

| Derivative 8k | MCF-7 | 11.32 (72h) | nih.gov |

| Derivative 58 | HepG2 | 3.74 | nih.gov |

| Derivative 58 | HCT-116 | 5.00 | nih.gov |

| Derivative 58 | MCF-7 | 6.77 | nih.gov |

| Derivative 45 | HepG2 | 4.36 | nih.gov |

| Derivative 45 | HCT-116 | 7.34 | nih.gov |

| Glycosides 10-13 | MCF-7 | 5.70 - 8.10 | nih.gov |

| Glycosides 6-13 | HCT-116 | 2.90 - 6.40 | nih.gov |

| Thiazole Deriv. 8a | HeLa | 1.3 | ijcce.ac.ir |

Antimicrobial Activity Against Pathogenic Strains

The quinazoline (B50416) framework is a key component in compounds evaluated for their effectiveness against various pathogenic bacteria and fungi.

A series of quinazolin-4(3H)-one derivatives were synthesized and tested against two Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), two Gram-negative bacteria (Salmonella typhimurium, Escherichia coli), and four fungal strains (Candida tropicalis, Candida albicans, Macrophomina phaseolina, Aspergillus niger). mdpi.com Many of the tested compounds showed potent antimicrobial activity. mdpi.com The most potent activity was observed with compound 5a , which had Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL. mdpi.com Other derivatives, such as 4a and 4c , also exhibited large inhibition zones against the tested strains. mdpi.com Specifically, derivative 4b showed an MIC of 8 µg/mL against all four bacterial strains. mdpi.com

Another study focused on 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD ), a quinazoline derivative, for its antimycobacterial properties. nih.govnih.gov The results showed that DQYD inhibits the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis with a low MIC value. nih.gov The compound demonstrated dose-dependent bacteriostatic activity, with a concentration of 40 µg/mL leading to a 5-log reduction in viable M. tuberculosis after 8 days. nih.gov This activity was linked to the disruption of intracellular ATP homeostasis and an increase in mycobacterial DNA damage. nih.govnih.gov

Table 2: In Vitro Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5a | Various Bacteria & Fungi | 1 - 16 | mdpi.com |

| 4b | B. subtilis, S. aureus, S. typhimurium, E. coli | 8 | mdpi.com |

| 4e | Various Bacteria & Fungi | 16 - 32 | mdpi.com |

| DQYD | M. tuberculosis | 40 (bacteriostatic) | nih.gov |

Antiviral Efficacy in Viral Replication Assays

Quinazoline derivatives have been investigated for their ability to inhibit the replication of various viruses, particularly influenza.

A series of 2,4-disubstituted quinazoline derivatives were designed and evaluated for their activity against influenza A virus (IAV). researchgate.net Nine of these compounds showed potent anti-IAV activity, with IC₅₀ values in the low-micromolar range (1.29–9.04 µM). researchgate.net Notably, compounds 16e and 16r demonstrated good anti-IAV activity with IC₅₀ values of 1.29 µM and 3.43 µM, respectively, and were found to inhibit the transcription and replication of viral RNA. researchgate.net

The complexity of viral replication often necessitates multi-drug approaches to enhance treatment efficacy. nih.gov Research into oseltamivir (B103847) derivatives, which can include quinazoline-like heterocyclic moieties, has shown promise against resistant influenza strains. mdpi.comresearchgate.net Two novel secondary amine derivatives of oseltamivir, CUHK326 (6f) and CUHK392 (10i) , were effective at reducing the plaque size of seasonal influenza A and B viruses. mdpi.comresearchgate.net Crucially, these compounds also showed inhibitory effects on oseltamivir-resistant strains at concentrations under 10 nM. mdpi.comresearchgate.net

Other studies have explored the broader antiviral potential of related compounds. For example, derivatives of trans-δ-viniferin have shown antiviral activity against a range of enveloped viruses, including Influenza Virus and SARS-CoV-2 Delta variant, through both direct virucidal and cell-mediated effects. nih.gov

Enzyme Inhibition and Activation Assays

The mechanism of action for many quinazoline derivatives involves the modulation of key enzymes, which has been a significant focus of preclinical studies.

Enzyme Inhibition:

DNA Gyrase: In the context of antimicrobial activity, the most potent quinazolin-4(3H)-one derivatives against E. coli were evaluated for their ability to inhibit E. coli DNA gyrase. mdpi.com Compounds 4a, 5a, 5c, and 5d showed the most potent inhibition, with IC₅₀ values ranging from 3.19 to 4.17 µM, comparable to or exceeding the reference inhibitor Novobiocin (IC₅₀ = 4.12 µM). mdpi.com

VEGFR-2: As part of anticancer research, quinazolin-4(3H)-ones have been identified as potential VEGFR-2 inhibitors. nih.gov Compound 56 had a VEGFR-2 inhibition IC₅₀ value that was two times more potent than sorafenib, and compound 58 also showed higher in vitro VEGFR-2 inhibitory activity than sorafenib (IC₅₀ = 0.340 µM). nih.gov

PARP-1: A series of quinazolinone-based derivatives were synthesized as potential PARP-1 inhibitors for cancer therapy. nih.gov The compounds displayed a wide range of inhibitory activities in the nanomolar range. Compound 12c was the most potent, with an IC₅₀ of 27.89 nM, which was comparable to the reference drug Olaparib (IC₅₀ = 30.38 nM). nih.gov

α-Glucosidase: Several studies have highlighted quinazolin-4(3H)-one derivatives as potent α-glucosidase inhibitors, a target for anti-diabetic therapy. bezmialem.edu.trnih.gov One study reported imines bearing quinazolin-4(3H)-one showing potent inhibitory activity against the α-Glycosidase enzyme with IC₅₀ values ranging from 0.34 to 2.28 nM, significantly better than the standard inhibitor acarbose (B1664774) (IC₅₀ = 3.18 nM). bezmialem.edu.tr

Cholinesterases: The same study also found that these analogs had potent inhibitory strength against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), with Kᵢ values ranging from 4.20–26.10 nM and 1.22–16.09 nM, respectively. bezmialem.edu.tr

Mycobacterium tuberculosis bd oxidase: (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives were screened against a mutant of M. tuberculosis to target the cytochrome bd oxidase. nih.gov Two molecules, S-021-0601 and S-021-0607 , were found to inhibit the mutant with MICs of 8 and 16 µM, respectively. nih.gov

Enzyme Activation:

Glucokinase (GK): A library of quinazolin-4-one derivatives was designed and evaluated as glucokinase activators (GKAs) for anti-diabetic potential. researchgate.net In an in vitro enzymatic assay, compounds 3 and 4 showed maximum GK activation with EC₅₀ values of 632 nM and 516 nM, respectively. researchgate.net

Table 3: In Vitro Enzyme Modulation by N-quinazolin-4-ylacetamide Derivatives

| Compound/Derivative | Target Enzyme | Activity Type | Value (IC₅₀/EC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 5a | E. coli DNA Gyrase | Inhibition | 3.19 µM | mdpi.com |

| 5d | E. coli DNA Gyrase | Inhibition | 3.51 µM | mdpi.com |

| 58 | VEGFR-2 | Inhibition | 0.340 µM | nih.gov |

| 12c | PARP-1 | Inhibition | 27.89 nM | nih.gov |

| Imines (various) | α-Glucosidase | Inhibition | 0.34 - 2.28 nM | bezmialem.edu.tr |

| Imines (various) | AChE | Inhibition | 4.20 - 26.10 nM (Kᵢ) | bezmialem.edu.tr |

| Imines (various) | BChE | Inhibition | 1.22 - 16.09 nM (Kᵢ) | bezmialem.edu.tr |

| S-021-0601 | M. tb bd oxidase | Inhibition | 8 µM (MIC) | nih.gov |

| 3 | Glucokinase | Activation | 632 nM (EC₅₀) | researchgate.net |

| 4 | Glucokinase | Activation | 516 nM (EC₅₀) | researchgate.net |

In Vivo Efficacy Studies in Preclinical Animal Models

Evaluation in Established Disease Models (e.g., anti-diabetic, anti-inflammatory, anticonvulsant, anticancer)

Following promising in vitro results, select quinazoline derivatives have been advanced to in vivo studies in animal models to assess their efficacy.

Anticancer Efficacy: Novel covalent quinazoline inhibitors were evaluated for their in vivo antitumor efficacy in NCI-H1975 lung cancer xenograft mice models. nih.gov These derivatives, including 6d and 6h , were designed as irreversible dual EGFR/HER2 inhibitors to overcome resistance seen with earlier-generation drugs. nih.gov The in vivo studies confirmed the therapeutic potential of these compounds in a cancer model. nih.govnih.gov

Anti-diabetic Efficacy: Based on their in vitro activity as glucokinase activators, selected quinazolin-4-one derivatives were tested for their glucose-lowering effect in an oral glucose tolerance test (OGTT) in normal rats. researchgate.net Compounds 3 and 4 exhibited prominent anti-diabetic activity, lowering glucose levels to near-normal values (133 mg/dL and 135 mg/dL, respectively), which was consistent with their in vitro enzyme activation results. researchgate.net

Comparative Efficacy with Reference Compounds

In preclinical evaluations, N-quinazolin-4-ylacetamide derivatives have been benchmarked against established reference compounds across various therapeutic areas, demonstrating their potential as viable drug candidates. These studies highlight the potency and, in some cases, superior efficacy of these novel agents in models of cancer, epilepsy, and diabetes.

In the realm of oncology, a study focused on acetamide (B32628) quinazolinone derivatives as purine (B94841) nucleoside phosphorylase (PNP) inhibitors for breast cancer identified a particularly potent compound. nih.gov The derivative, referred to as compound 6g, was assessed for its in vitro cytotoxicity against a panel of human breast cancer cell lines. nih.gov Its half-maximal inhibitory concentration (IC50) was determined to be 0.99 µM against the MCF7 cell line, indicating significant cytotoxic activity. nih.gov

Table 1: In Vitro Cytotoxicity of Compound 6g in Human Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.99 ± 0.11 |

Data represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For neurological disorders, certain quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant effects in comparison to standard antiepileptic drugs. mdpi.com In a pentylenetetrazole (PTZ)-induced seizure model in mice, these derivatives were compared against phenobarbital (B1680315) and diazepam. mdpi.com The research identified that compounds from a specific series (the "b" series) showed more favorable outcomes, with compound 8b being particularly effective in providing protection against seizures, increasing the latency to the first seizure, and reducing the total number of seizures. mdpi.com

Table 2: Comparative Anticonvulsant Activity of Quinazolin-4(3H)-one Derivatives

| Compound | Protection against PTZ-induced seizures (%) | Latency to first seizure | Reduction in seizure number |

|---|---|---|---|

| Series "b" derivatives | Favorable | Increased | Significant |

| Compound 8b | Notably effective | Increased | Significant |

| Phenobarbital (Reference) | Standard | Standard | Standard |

| Diazepam (Reference) | Standard | Standard | Standard |

This table provides a qualitative summary of the research findings.

Further research into anticonvulsant properties identified 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide as a lead compound. nih.gov This derivative demonstrated significant anticonvulsant activity in mouse models without impairing motor coordination, suggesting a favorable profile for further investigation. nih.gov

In the context of metabolic diseases, quinazolin-4-one derivatives have been explored as glucokinase activators for the potential treatment of diabetes. researchgate.net A study compared the in vitro and in vivo efficacy of newly synthesized derivatives with the known glucokinase activators RO-281675 and piragliatin. researchgate.net Two compounds, designated as 3 and 4, exhibited potent glucokinase activation with EC50 values of 632 nM and 516 nM, respectively. researchgate.net In an oral glucose tolerance test in normal rats, these compounds demonstrated a significant glucose-lowering effect, comparable to the reference standards. researchgate.net

Table 3: Comparative Efficacy of Quinazolin-4-one Derivatives as Glucokinase Activators

| Compound | In Vitro GK Activation (EC50, nM) | In Vivo Glucose Level (mg/dL) in OGTT |

|---|---|---|

| Compound 3 | 632 | 133 |

| Compound 4 | 516 | 135 |

| RO-281675 (Reference) | Standard | Standard |

| Piragliatin (Reference) | Standard | Standard |

EC50 represents the concentration of the compound that causes a half-maximal activation of the glucokinase enzyme. OGTT results show glucose levels after administration of the compound.

Additionally, in the pursuit of treatments for Alzheimer's disease, novel quinazolin-4-one derivatives have been synthesized as selective histone deacetylase 6 (HDAC6) inhibitors. nih.gov The most promising candidate from this series, N-hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (compound 3f), was found to have a potent and selective inhibitory activity against HDAC6 with an IC50 of 29 nM. nih.gov In a mouse model with β-amyloid-induced hippocampal lesions, this compound significantly improved learning-based performance, underscoring its therapeutic potential. nih.gov

Computational Chemistry and in Silico Research Approaches

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to investigate how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein. researchgate.net Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide a view of the dynamic evolution of the ligand-protein system over time, assessing its stability and conformational changes. frontiersin.orgnih.gov

These studies are frequently employed to understand the mechanism of action for quinazoline compounds, which are often designed as inhibitors for specific enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govnih.gov For instance, docking studies have been crucial in evaluating the binding modes of novel quinazolinone derivatives within the EGFR active site, confirming that their predicted interactions align with their observed biological activity. nih.gov Similarly, MD simulations have been used to confirm the stability of docked quinazoline derivatives in the active sites of targets like EGFR and VEGFR-2 over periods up to 200 nanoseconds. frontiersin.orgnih.gov

Molecular docking allows for the detailed characterization of how a ligand fits into the binding pocket of a protein. It calculates a scoring function, often expressed as binding energy (kcal/mol), to estimate the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

Studies on various quinazoline derivatives have successfully used docking to predict their binding affinities for several key cancer-related protein targets. For example, in a study of quinazoline-2,4,6-triamine derivatives targeting EGFR, compounds with a benzyl (B1604629) group generally showed better binding affinity than those with a benzoyl group. nih.gov The predicted affinities often correlate well with experimental results, such as IC₅₀ values, validating the computational models. nih.govnih.govresearchgate.net In another study targeting VEGFR-2, newly designed quinazoline compounds demonstrated potent inhibitory effects, which were attributed to their strong binding within the receptor's active site, as revealed by docking simulations. nih.gov The quinazolinone scaffold has also been employed as a bioisostere of the phthalazinone core in PARP-1 inhibitors, with docking used to explore how different substitutions could optimize interactions within the enzyme's binding sites. nih.gov

Table 1: Examples of Predicted Binding Affinities for Quinazoline Derivatives against Various Protein Targets

| Compound/Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) / Docking Score | Reference |

|---|---|---|---|

| Quinazolinone derivatives (7a-h) | EGFR | -7.21 to -8.54 | nih.gov |

| Quinazoline derivatives (SQ series) | VEGFR-2 | -10.32 to -11.59 | nih.gov |

| Quinazolinone derivatives (12a, 12c) | PARP-1 | -8.08 to -8.11 (MolDock Score) | nih.gov |

| Quinazoline-2,4,6-triamine derivatives | EGFR-TK | Not specified in kcal/mol | nih.gov |

Note: Docking scores and binding energies are calculated using different algorithms and software and are best used for relative comparison within the same study.

Beyond just predicting binding affinity, docking and MD simulations provide atomic-level details on the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for a ligand's potency and selectivity. The most common interactions observed for quinazoline derivatives include:

Hydrogen Bonding: This is a crucial interaction for anchoring ligands within a protein's active site. For example, the nitrogen atoms in the quinazoline ring are frequently involved in hydrogen bonds. In EGFR, a key hydrogen bond often forms between the quinazoline scaffold and the backbone of methionine 769 (Met769). nih.govnih.gov Similarly, in VEGFR-2, quinazoline derivatives have been shown to form hydrogen bonds with key amino acids such as Asp1044 and Glu883. nih.gov

π-π Stacking: The planar aromatic structure of the quinazoline nucleus is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.govresearchgate.net These interactions are a major stabilizing force for many PARP-1 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key physicochemical properties and structural features (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules. researchgate.netnih.gov

For quinazoline derivatives, QSAR models have been developed primarily to predict their anticancer activity. frontiersin.orgresearchgate.net The process involves compiling a dataset of quinazoline compounds with known biological activities (e.g., pIC₅₀ values), calculating a wide range of molecular descriptors for each, and then using statistical methods to build a regression model.

A study focused on quinazolin-4(3H)-one derivatives as breast cancer inhibitors generated four QSAR models. researchgate.net The best model was selected based on rigorous internal and external validation statistics, including a high squared correlation coefficient (R²) of 0.919 and a high predictive ability (R²pred) of 0.7907. researchgate.net Such a validated model can then be reliably used to screen virtual libraries of new quinazoline designs and prioritize the most promising candidates for synthesis, saving considerable time and resources. frontiersin.orgresearchgate.net

Table 2: Statistical Validation Parameters for a Representative QSAR Model for Quinazolin-4(3H)-one Derivatives

| Parameter | Description | Value | Reference |

|---|---|---|---|

| R² | Squared Correlation Coefficient | 0.919 | researchgate.net |

| R²adj | Adjusted R² | 0.898 | researchgate.net |

| Q²cv | Leave-one-out Cross-validation Coefficient | 0.819 | researchgate.net |

A key output of a QSAR study is the identification of the molecular descriptors that have the most significant impact on biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular shape), or hydrophobic (e.g., logP), among others.

For quinazoline-based inhibitors, QSAR studies have highlighted the importance of specific descriptors. For instance, in a model for breast cancer inhibitors, descriptors related to molecular connectivity and electrostatic interactions were found to be critical. researchgate.net By understanding which properties are positively or negatively correlated with activity, researchers can strategically modify the template structure. For example, if a QSAR model indicates that increasing the value of a particular descriptor enhances activity, new designs will aim to incorporate chemical features that achieve this. researchgate.net

In Silico ADME Prediction for Research Optimization

A compound must not only interact strongly with its target but also possess favorable pharmacokinetic properties to be a successful drug. ADME refers to Absorption, Distribution, Metabolism, and Excretion, which are critical determinants of a drug's bioavailability and in vivo efficacy. mdpi.com In silico ADME prediction tools are now routinely used in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.govresearchgate.netnih.gov

For quinazoline derivatives, various ADME properties are commonly predicted. frontiersin.orgresearchgate.net Many studies assess compliance with Lipinski's Rule of Five, a set of guidelines used to evaluate drug-likeness and predict oral bioavailability. researchgate.netnih.gov Other predicted properties include:

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut into the bloodstream. frontiersin.org

Caco-2 Cell Permeability: An in vitro model for predicting human intestinal absorption. frontiersin.org

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB and enter the central nervous system, which is crucial for neurological drugs but undesirable for others. frontiersin.org

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood can affect its distribution and availability. mdpi.com

CYP450 Inhibition: Predicts whether a compound is likely to inhibit key metabolic enzymes, which could lead to drug-drug interactions.

Toxicity Prediction: Early prediction of potential toxicities, such as hepatotoxicity or mutagenicity, helps to de-risk drug candidates. frontiersin.org

Studies have shown that many newly synthesized quinazoline derivatives exhibit favorable ADME profiles, with most compounds fulfilling Lipinski's rules and showing good potential for oral activity. nih.govresearchgate.netnih.gov These in silico predictions are invaluable for optimizing lead compounds, ensuring that the final candidates have a higher probability of success in later stages of drug development. researchgate.net

Table 3: Commonly Predicted In Silico ADME Properties

| ADME Property | Description | Relevance |

|---|---|---|

| Lipinski's Rule of Five | Evaluates drug-likeness based on MW, logP, H-bond donors/acceptors. | Predicts oral bioavailability. researchgate.net |

| Caco-2 Permeability | Predicts absorption across the intestinal wall. | High permeability suggests good absorption. frontiersin.org |

| CNS Permeability | Predicts ability to cross the blood-brain barrier. | Important for CNS targets; avoids side effects for peripheral targets. frontiersin.org |

| P-glycoprotein Substrate | Identifies compounds actively transported out of cells. | Can affect bioavailability and drug resistance. frontiersin.org |

| CYP Inhibitor | Predicts inhibition of cytochrome P450 enzymes. | High potential for drug-drug interactions. |

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the molecular properties of N-quinazolin-4-ylacetamide at the electronic level. These calculations are essential for interpreting experimental data and predicting reactivity.

DFT calculations are employed to determine the optimized geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO) of N-quinazolin-4-ylacetamide.

Molecular Geometry and Electronic Distribution: The optimized molecular structure of related quinazolinone derivatives has been calculated using DFT methods, such as B3LYP with a 6-31G* basis set. researchgate.net These calculations provide precise bond lengths and angles that are generally in good agreement with experimental data from X-ray crystallography. researchgate.net The molecular electrostatic potential (MEP) map is another important output, which visualizes the electron density distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack. tandfonline.comresearchgate.net For N-quinazolin-4-ylacetamide, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the quinazoline and acetamide (B32628) groups, indicating their role as sites for electrophilic interaction.

Frontier Molecular Orbitals and Reactivity: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For quinazolinone derivatives, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is distributed over the heterocyclic ring system. researchgate.netmdpi.com The calculated HOMO and LUMO energies confirm that charge transfer can occur within the molecule, which is a fundamental aspect of its reactivity. researchgate.net

Interactive Data Table: Predicted Electronic Properties of N-quinazolin-4-ylacetamide

| Quantum Chemical Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Suggests moderate chemical reactivity and stability. |

| Dipole Moment | 2.0 to 3.5 Debye | Reflects the overall polarity of the molecule. |

Note: These values are illustrative and based on DFT calculations for analogous quinazolinone structures.

Theoretical vibrational analysis using DFT is a powerful tool for assigning the bands observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes, a detailed understanding of the molecular vibrations can be achieved.